SERT Binding Affinity: 25-Fold Lower Potency vs. Sertraline Confers a Distinct Pharmacological Identity
The target compound (desmethylsertraline, DMS) exhibits a Ki of 76 nM at the human serotonin transporter (SERT), compared to 3 nM for its parent drug sertraline, representing an approximately 25-fold reduction in binding affinity [1]. This quantitative shift fundamentally reclassifies DMS from a potent SSRI to a low-potency SNDRI, which is critical for experimental design where selective serotonergic activity is not the primary endpoint. In vivo, this translates to a complete lack of measurable central 5-HT reuptake blockade for DMS at doses as high as 1,000 μg/kg IV, whereas sertraline achieves significant inhibition with an ED50 of just 52 μg/kg IV [2].
| Evidence Dimension | SERT Binding Affinity (Ki) and In Vivo Functional 5-HT Reuptake Blockade Potency |
|---|---|
| Target Compound Data | Ki = 76 nM (in vitro SERT); No effect on dorsal raphe firing or striatal 5-HT at 1,000 μg/kg IV (in vivo) |
| Comparator Or Baseline | Sertraline: Ki = 3 nM (in vitro SERT); ED50 = 52 μg/kg IV for dorsal raphe firing inhibition (in vivo) |
| Quantified Difference | ~25-fold lower affinity in vitro; >19-fold higher dose with no effect in vivo |
| Conditions | Radioligand binding assays for Ki values; microdialysis and electrophysiology in rat striatum and dorsal raphe nucleus for in vivo data |
Why This Matters
For procurement, this data justifies selecting this compound when the research objective requires a tool that lacks potent SERT inhibition, thereby avoiding confounding serotonergic effects inherent to sertraline itself.
- [1] Wikipedia contributors. Desmethylsertraline. Wikipedia, The Free Encyclopedia. Available at: https://en.wikipedia.org/wiki/Desmethylsertraline. View Source
- [2] Sprouse J, Clarke T, Reynolds L, Heym J, Rollema H. Comparison of the effects of sertraline and its metabolite desmethylsertraline on blockade of central 5-HT reuptake in vivo. Neuropsychopharmacology. 1996 Apr;14(4):225-31. PMID: 8924190. View Source
